molecular formula C6H6N6 B1397802 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine CAS No. 1221974-59-9

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No. B1397802
CAS RN: 1221974-59-9
M. Wt: 162.15 g/mol
InChI Key: SNRRNNMZKXYZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and its derivatives has been confirmed by various spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Antifungal Applications

Triazole derivatives have been used in the synthesis of compounds exhibiting antifungal activity. This includes activity against strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Antimicrobial Activity

These compounds have shown antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, which is significant for tuberculosis treatment .

Antiviral Activity

The triazole ring has been incorporated into compounds that demonstrate antiviral activity against influenza A and herpes simplex virus type 1 (HSV-1) .

Anticancer Activity

There is evidence of anticancer activity against various cancer cell lines, including MCF-7 and HCT-116 cells, which are breast and colon cancer lines, respectively .

Lipase Inhibition

Triazole derivatives have been used to synthesize antagonists of monoacylglycerol lipase, an enzyme involved in lipid metabolism .

Sphingosine-1-Phosphate Receptor Modulation

These compounds can act as agonists and antagonists of sphingosine-1-phosphate receptors, which play a role in immune system signaling .

Stearoyl-coenzyme Delta-9 Inhibition

They have been used to inhibit stearoyl-coenzyme delta-9, an enzyme involved in fatty acid synthesis .

Synthesis of Novel Derivatives

There has been research into the synthesis of novel 1,2,4-triazole derivatives for potential therapeutic applications .

Each of these applications demonstrates the versatility of triazole derivatives in scientific research and their potential for contributing to advancements in various fields of medicine and pharmacology.

For further details on each application, including the mechanisms of action and specific compounds synthesized, additional research and access to scientific databases would be required.

Springer - Synthesis of (1 H -1,2,3-Triazol-1-yl)acetic Acid Derivatives RSC Publishing - Synthesis and biological evaluation of 4- (1H-1,2,4-triazol-1-yl) BMC Chemistry - Design, synthesis and evaluation of novel 1,2,4-triazole derivatives

Safety and Hazards

The safety of 1,2,4-triazole derivatives, including 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine, has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and its derivatives, due to their promising cytotoxic activity, can be considered for further investigation aiming to generate potential anticancer agents .

properties

IUPAC Name

6-(1,2,4-triazol-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRRNNMZKXYZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Synthesis routes and methods

Procedure details

A solution of 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine (1.24 g, 6.83 mmol) in 2 M ammonia (20 mL, 40.0 mmol)/isopropanol was heated at 80° C. in a sealed vial for 18 h. After cooling the solid precipitate was filtered and dried to give 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1.06 g, 96% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.30 (1H, s), 8.35 (1H, s), 8.30 (1H, s), 7.39 (2H, br. s.), 6.83 (1H, d, J=0.76 Hz). LCMS: RT=0.41 min, MH+=163.1
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Reactant of Route 6
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.